molecular formula C10H15FN2O B3172576 2-[2-(Dimethylamino)ethoxy]-5-fluoroaniline CAS No. 946729-22-2

2-[2-(Dimethylamino)ethoxy]-5-fluoroaniline

Cat. No. B3172576
CAS RN: 946729-22-2
M. Wt: 198.24 g/mol
InChI Key: DHAZPTCVKPVGAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-[2-(Dimethylamino)ethoxy]-5-fluoroaniline” is an organic compound. It contains an aniline group, which is a phenyl group attached to an amino group, and a fluoro group, which is a single atom of fluorine attached to the benzene ring. It also contains a dimethylaminoethoxy group, which is a two-carbon chain with an oxygen and a dimethylamino group attached .


Molecular Structure Analysis

The molecular structure of this compound would be based on the benzene ring of the aniline group, with the various other groups attached at the 2nd and 5th positions on the ring. The exact 3D structure would depend on the specific orientations of these groups .


Chemical Reactions Analysis

As an aniline derivative, this compound could potentially undergo reactions typical of anilines, such as acylation or diazotization. The presence of the fluoro group might also make it susceptible to reactions involving halogen exchange .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, it would likely be a solid or a liquid at room temperature, and its solubility in water or other solvents would depend on the specific groups present .

Mechanism of Action

Without specific information on the use or biological activity of this compound, it’s difficult to provide a mechanism of action. If it’s used as a drug or a pesticide, for example, the mechanism would depend on the specific target in the organism .

Safety and Hazards

As with any chemical compound, handling “2-[2-(Dimethylamino)ethoxy]-5-fluoroaniline” would require appropriate safety precautions. This might include wearing gloves and eye protection, and avoiding inhalation or ingestion. Specific hazards would depend on the properties of the compound .

Future Directions

The future research directions for this compound would depend on its potential applications. These could include medicinal chemistry if it has biological activity, or materials science if it has particular physical properties .

properties

IUPAC Name

2-[2-(dimethylamino)ethoxy]-5-fluoroaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15FN2O/c1-13(2)5-6-14-10-4-3-8(11)7-9(10)12/h3-4,7H,5-6,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHAZPTCVKPVGAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCOC1=C(C=C(C=C1)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[2-(Dimethylamino)ethoxy]-5-fluoroaniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[2-(Dimethylamino)ethoxy]-5-fluoroaniline
Reactant of Route 2
Reactant of Route 2
2-[2-(Dimethylamino)ethoxy]-5-fluoroaniline
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
2-[2-(Dimethylamino)ethoxy]-5-fluoroaniline
Reactant of Route 4
Reactant of Route 4
2-[2-(Dimethylamino)ethoxy]-5-fluoroaniline
Reactant of Route 5
Reactant of Route 5
2-[2-(Dimethylamino)ethoxy]-5-fluoroaniline
Reactant of Route 6
Reactant of Route 6
2-[2-(Dimethylamino)ethoxy]-5-fluoroaniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.